Scutellarein tetramethyl ether

Overview

Description

It is a tetra-O-methyl derivative of scutellarein, a naturally occurring flavone found in various plants . This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Mechanism of Action

Scutellarein tetramethyl ether, also known as 4’,5,6,7-Tetramethoxyflavone, Tetramethylscutellarein, Tetra-O-methylscutellarein, or Tetramethyl-O-scutellarin, is a bioactive compound with a wide range of pharmacological effects .

Target of Action

The primary targets of this compound are the NF-κB pathway and the efflux pumps in bacteria . The NF-κB pathway plays a crucial role in regulating the immune response to infection, and efflux pumps are proteins involved in bacterial resistance .

Mode of Action

This compound exhibits anti-inflammatory activity by interacting with the NF-κB pathway . It also modulates bacterial resistance via efflux pump inhibition . Furthermore, it can enhance blood coagulation .

Biochemical Pathways

The compound affects several biochemical pathways. It may relate to the apoptotic program and cytokine inhibition by regulating a panel of signaling pathways, such as NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB .

Pharmacokinetics

It’s known that the metabolic actions and synthetic derivative promotions of scutellarein were mostly based on the substitution of hydroxyl groups .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory activity, modulation of bacterial resistance, and enhancement of blood coagulation . It also has wide pharmacological effects, such as anticancer, anti-inflammation, antioxidant, antiobesity, and vasorelaxant .

Biochemical Analysis

Biochemical Properties

Scutellarein Tetramethyl Ether interacts with various enzymes and proteins. It exhibits anti-inflammatory activity through the NF-κB pathway . It also modulates bacterial drug resistance via efflux pump inhibition . Furthermore, it can enhance blood coagulation .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the NF-κB pathway . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, specifically targeting the COX-2 enzyme, which has been implicated in inflammation and pain .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylscutellarein can be synthesized through the methylation of scutellarein. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the scutellarein molecule.

Industrial Production Methods: While specific industrial production methods for tetramethylscutellarein are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetramethylscutellarein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Tetramethylscutellarein has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, are of interest in various biological studies.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Tetramethylscutellarein is unique among flavonoids due to its high degree of methylation, which affects its solubility and biological activity. Similar compounds include:

Scutellarein: The non-methylated parent compound with similar biological activities but different solubility properties.

5,6,7-Trimethoxyflavone: A partially methylated derivative with distinct chemical and biological properties.

Biological Activity

Scutellarein tetramethyl ether (SCT) is a bioactive flavonoid derived from the plant Chromolaena odorata, known for its diverse pharmacological properties. This article delves into the biological activities of SCT, focusing on its anti-inflammatory, antioxidant, and potential anticancer effects, supported by various research findings and case studies.

SCT exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway. Research indicates that SCT effectively reduces nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages .

- Key Findings:

- NO Production: SCT decreased NO levels by up to 99% at a concentration of 200 µM without affecting cell viability .

- Gene Expression: The mRNA levels of inflammatory markers were significantly suppressed upon SCT treatment .

- NF-κB Pathway Inhibition: SCT inhibited the phosphorylation of IκBα and Src kinase, crucial for NF-κB activation, thereby reducing COX-2 and iNOS expression .

Data Table: Anti-Inflammatory Effects of SCT

| Parameter | Control (LPS) | SCT Treatment (200 µM) | % Inhibition |

|---|---|---|---|

| NO Production (µM) | High | Low | 99% |

| iNOS mRNA Expression | High | Low | Significant |

| TNF-α mRNA Expression | High | Low | Significant |

| COX-2 Protein Expression | High | Low | Significant |

2. Antioxidant Properties

SCT also demonstrates potent antioxidant activity. Flavonoids are known to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that SCT can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, contributing to its overall protective effects against cellular damage .

3. Anticancer Potential

Emerging evidence suggests that SCT may possess anticancer properties. It has been reported to induce apoptosis in cancer cells while inhibiting their proliferation. For instance, research indicates that SCT can alter the differentiation and proliferation of fibroblasts in pulmonary fibrosis models, which is relevant for understanding its potential in cancer therapy .

Case Study: Pulmonary Fibrosis

In a study focused on pulmonary fibrosis, SCT was shown to modulate fibroblast behavior, indicating its potential role in treating fibrotic diseases, which often have cancerous implications due to chronic inflammation .

4. Comparative Analysis with Other Flavonoids

To contextualize the biological activity of SCT, a comparative analysis with other flavonoids is beneficial:

| Flavonoid | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Scutellarein | High | Moderate | Emerging |

| Quercetin | High | High | Established |

| Kaempferol | Moderate | High | Moderate |

Properties

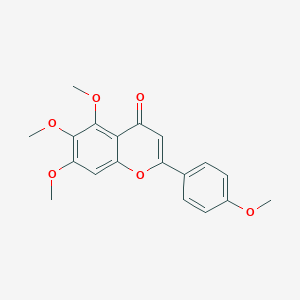

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUMOWUGDXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151522 | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1168-42-9 | |

| Record name | 5,6,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein tetramethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 - 167 °C | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.